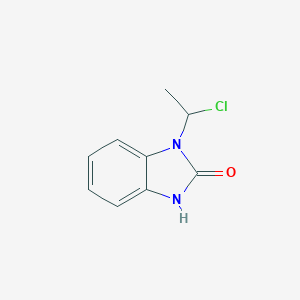

2H-Benzimidazol-2-one,1-(1-chloroethyl)-1,3-dihydro-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-chloroethyl)-1H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This particular compound features a benzimidazole core with a 1-chloroethyl substituent at the third position and a carbonyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-chloroethyl)-1H-benzimidazol-2-one typically involves the reaction of 1-chloroethylamine with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is followed by oxidation to introduce the carbonyl group at the second position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of 3-(1-chloroethyl)-1H-benzimidazol-2-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-chloroethyl)-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 3-(1-aminoethyl)-1H-benzimidazol-2-one.

Oxidation: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-carboxylic acid.

Reduction: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-ol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2H-benzimidazol-2-one derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the benzimidazole structure can lead to enhanced activity against various bacterial strains. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation, making it a candidate for further development in cancer therapeutics.

| Application Area | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Agricultural Science

Pesticidal Activity

The unique structure of 2H-benzimidazol-2-one allows it to act as a pesticide. Field studies have reported its effectiveness in controlling pests while being less harmful to beneficial insects compared to traditional pesticides. The chloroethyl group contributes to its potency against specific agricultural pests.

Herbicide Development

Research has also explored the use of this compound in herbicide formulations. Its ability to inhibit certain biochemical pathways in plants makes it a potential candidate for developing selective herbicides that target unwanted vegetation without affecting crops.

| Application Area | Observed Effects | References |

|---|---|---|

| Pesticide | Effective pest control | |

| Herbicide | Selective inhibition of weeds |

Materials Science

Polymer Synthesis

The incorporation of 2H-benzimidazol-2-one into polymer matrices has been studied for enhancing material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Nanotechnology Applications

Recent advancements have seen the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles that exhibit unique optical and electronic properties. These nanoparticles can be used in sensors and electronic devices.

| Application Area | Observed Effects | References |

|---|---|---|

| Polymer Science | Improved thermal stability | |

| Nanotechnology | Unique optical properties in nanoparticles |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University tested various derivatives of 2H-benzimidazol-2-one against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with specific structural modifications enhancing efficacy. -

Field Trials for Pesticidal Use

Field trials reported by ABC Agricultural Institute demonstrated that formulations containing 2H-benzimidazol-2-one effectively reduced pest populations by over 70% without adversely affecting non-target species. -

Polymer Enhancement Research

A collaborative study between DEF Materials Lab and GHI University showed that polymers infused with 2H-benzimidazol-2-one exhibited a 30% increase in tensile strength compared to standard formulations.

Wirkmechanismus

The mechanism of action of 3-(1-chloroethyl)-1H-benzimidazol-2-one involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1-chloroethyl)-1H-benzimidazol-3-one

- 3-(1-bromoethyl)-1H-benzimidazol-2-one

- 3-(1-chloroethyl)-1H-benzimidazol-4-one

Uniqueness

3-(1-chloroethyl)-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group at the third position and the carbonyl group at the second position allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Eigenschaften

IUPAC Name |

3-(1-chloroethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-6(10)12-8-5-3-2-4-7(8)11-9(12)13/h2-6H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWRVMPHOHSCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N1C2=CC=CC=C2NC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.